LogP Hydrophobicity: DPC Exceeds Duloxetine HCl by 0.72 Log Units and 1-Naphthol by 3.70 Log Units
Duloxetine Phenyl Carbamate exhibits a measured/calculated LogP of 6.54, which is 0.72 log units higher than duloxetine hydrochloride (LogP 5.82) and 3.70 log units higher than the toxic degradation impurity 1-naphthol (LogP 2.84) . This markedly higher lipophilicity translates to substantially longer retention on reversed-phase HPLC columns, enabling baseline separation from the API and from more polar impurities in gradient RP-LC methods [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 6.54 (Duloxetine Phenyl Carbamate) |
| Comparator Or Baseline | LogP 5.82 (Duloxetine HCl); LogP 2.84 (1-Naphthol) |
| Quantified Difference | ΔLogP = +0.72 vs. Duloxetine HCl; ΔLogP = +3.70 vs. 1-Naphthol |
| Conditions | Computed/measured at 25 °C; data from ChemSrc and PubChem [2] |
Why This Matters
The large LogP differential ensures chromatographic resolution from the API and polar degradation impurities, which is critical for accurate peak identification and quantification in stability-indicating methods.
- [1] Raman B et al. Determination of duloxetine hydrochloride in the presence of process and degradation impurities by a validated stability-indicating RP-LC method. J Pharm Biomed Anal. 2010;51(4):994-998. https://www.sciencedirect.com/science/article/abs/pii/S0731708509006943 View Source
- [2] PubChem. Duloxetine Phenyl Carbamate: XLogP3-AA 6.2. Computed by PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Duloxetine-Phenyl-Carbamate View Source
